4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid
Description
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a propoxy linker connected to a 4-ethylpiperazine moiety. This compound is of interest in medicinal chemistry due to the boronic acid group’s ability to form reversible covalent bonds with biological targets, such as proteases or kinases, while the ethylpiperazine group enhances solubility and modulates receptor interactions . Its structural design balances lipophilicity and hydrophilicity, making it a candidate for drug development, particularly in oncology and enzyme inhibition applications.
Properties
IUPAC Name |
[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-2-17-9-11-18(12-10-17)8-3-13-21-15-6-4-14(5-7-15)16(19)20/h4-7,19-20H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDYZCASKNTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193076 | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-50-2 | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Aminomethylphenylboronic acid or its protected derivatives (e.g., tert-butoxycarbonyl (Boc)-protected aminomethylphenylboronic acid) are commonly used as starting materials.
- 4-Ethylpiperazine or its derivatives serve as the nucleophilic amine component.
- Propylene glycol derivatives or alkyl halides for introducing the propoxy linker.
Protection of Aminomethylphenylboronic Acid
The amino group of 4-aminomethylphenylboronic acid is often protected as a Boc-carbamate to prevent side reactions during coupling steps. A typical procedure involves:
- Reacting 4-aminomethylphenylboronic acid with di-tert-butyl dicarbonate in the presence of triethylamine in tetrahydrofuran (THF) at room temperature for 1 hour.
- Workup by solvent evaporation, aqueous extraction, and drying yields the Boc-protected intermediate as a white solid.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, THF | 1 h | 20 °C | ~66-70% | Stirred at room temperature |
Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
A key step in assembling the compound is the Suzuki coupling between the boronic acid derivative and an aryl or heteroaryl halide.
- Catalysts: tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)2Cl2·CH2Cl2.
- Base: potassium carbonate or sodium carbonate.
- Solvents: mixtures of ethanol, toluene, water, or DMF.
- Reaction conditions: reflux or heating at 100–120 °C for 1–24 hours under inert atmosphere (nitrogen).
- Degassing of the reaction mixture is common to avoid catalyst poisoning.
| Step | Catalyst | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4 or Pd(dppf)2Cl2·CH2Cl2 | K2CO3 or Na2CO3 | Ethanol, toluene, water, DMF | 100–120 | 1–24h | 70–91% | Inert atmosphere, degassed |
Deprotection and Final Functionalization
After the coupling, the Boc protecting group is removed to yield the free amine or boronic acid:
- Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1–2 hours.
- Workup involves solvent evaporation and extraction.
- Purification by silica gel chromatography or reverse phase HPLC.
| Step | Reagents/Conditions | Time | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc deprotection | Trifluoroacetic acid, DCM | 1–2 h | 25 | 70–80% | Room temperature stirring |
Attachment of 4-Ethylpiperazine
The 4-ethylpiperazine moiety is introduced via nucleophilic substitution or amidation:
- Reaction of the propoxy-functionalized phenylboronic acid intermediate with 4-ethylpiperazine.
- Typically performed in solvents like DMF or ethanol.
- Bases such as potassium carbonate facilitate the reaction.
- Mild heating (50–80 °C) for several hours.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Key Parameters | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amino group protection | Di-tert-butyl dicarbonate, triethylamine, THF | 1 h, 20 °C | 66–70 | Boc protection |
| 2 | Propoxy linker introduction | Alkyl halide, K2CO3 or Na2CO3, ethanol/toluene | Reflux, 1–24 h | 60–85 | Nucleophilic substitution |
| 3 | Suzuki coupling | Pd catalyst, K2CO3, ethanol/toluene/water | 100–120 °C, 1–24 h | 70–91 | Cross-coupling under inert atmosphere |
| 4 | Boc deprotection | TFA in DCM | 1–2 h, 25 °C | 70–80 | Acidic cleavage |
| 5 | Piperazine attachment | 4-Ethylpiperazine, K2CO3, DMF/ethanol | 50–80 °C, several hours | 65–80 | Nucleophilic substitution |
Research Findings and Observations
- The use of Boc-protected intermediates is crucial to prevent side reactions and improve yields during palladium-catalyzed couplings.
- Suzuki coupling is the preferred method for forming the carbon–carbon bond between the phenylboronic acid derivative and aryl halides, providing high selectivity and yields.
- Reaction conditions such as temperature, time, and inert atmosphere significantly influence the efficiency of the coupling step.
- Deprotection with trifluoroacetic acid is mild and efficient, preserving the integrity of the boronic acid moiety.
- The final attachment of the 4-ethylpiperazine group can be optimized by controlling solvent and base to maximize substitution efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted ethylpiperazine derivatives.
Scientific Research Applications
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is largely dependent on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Biological Interactions: The ethylpiperazine moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Piperazine Substitutions
4-(4-Ethylpiperazin-1-yl)phenylboronic Acid Pinacol Ester (CAS 656257-45-3) :
This analog replaces the propoxy linker with a direct phenyl-piperazine bond and incorporates a pinacol ester to protect the boronic acid. The pinacol ester enhances stability but reduces reactivity, making it suitable for storage or specific synthetic steps .- Molecular Weight : 343.27 g/mol (vs. ~292–295 g/mol for the target compound).
- Key Difference : Lack of propoxy linker and boronic acid protection.
- (4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid Monohydrochloride (CAS 2096339-70-5): The hydrochloride salt form increases water solubility, which is advantageous for in vitro assays. However, the absence of a propoxy linker may limit conformational flexibility .
Linker Chain Variations
- 3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid (CAS 1704064-12-9): Features a shorter ethoxy linker and a fluorine atom at the 3-position of the phenyl ring. Purity: >98% . Molecular Weight: 308.18 g/mol.
4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic Acid (CAS 1704064-31-2) :
Contains a methyl group on the phenyl ring and a methylpiperazine. The methyl substitution increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Moieties
- 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic Acid (CAS 1704064-04-9): Replaces piperazine with piperidine, removing one nitrogen atom. Molecular Weight: 295.16 g/mol.
Comparative Data Table
Research Findings and Implications
Substituent Effects :
- Fluorine atoms improve metabolic stability and electronegativity but may introduce steric clashes .
- Ethyl vs. methyl on piperazine: Ethyl groups increase lipophilicity, favoring blood-brain barrier penetration, whereas methyl groups reduce molecular weight .
Salt Forms :
Hydrochloride salts (e.g., CAS 2096339-70-5) enhance solubility for in vitro studies but may require adjustment for in vivo use .
Boronic Acid Protection : Pinacol esters (e.g., CAS 656257-45-3) are advantageous for synthetic stability but require deprotection for biological activity .
Biological Activity
The compound 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is characterized by its boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in biological systems where it can modulate enzyme activities.
Chemical Structure
- Molecular Formula : C14H23BN2O3
- Molecular Weight : 276.16 g/mol
- IUPAC Name : 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid
Neuroprotective Properties
Research indicates that derivatives of piperazine, specifically those containing the 4-ethylpiperazine moiety, exhibit neuroprotective effects. A study demonstrated that compounds with this structure can protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease (AD). The mechanism appears to involve the inhibition of glutamate-induced neurotoxicity, suggesting a role in mitochondrial protection and modulation of excitotoxic pathways .
Enzyme Inhibition
Boronic acids are recognized as potent inhibitors of serine proteases and other enzymes. The specific activity of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid as an arginase inhibitor has been explored, indicating potential applications in treating conditions characterized by dysregulated arginine metabolism . Arginase inhibition may alleviate conditions such as hypertension and certain types of cancer by modulating nitric oxide synthesis.
Case Studies and Research Findings
-
Neuroprotective Efficacy :
- A study reported that the compound significantly reversed ATP depletion in neuronal cells exposed to beta-amyloid peptides . This suggests a protective effect against mitochondrial dysfunction.
- Another investigation highlighted its ability to inhibit glutamate-induced toxicity in PC12 cells, reinforcing its potential as a therapeutic agent for neurodegenerative diseases.
- Arginase Inhibition :
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
